Osanetant

Description

This compound is an orally bioavailable, brain penetrating, non-peptide neurokinin/tachykinin 3 receptor (NK1-receptor; NK3R; NK-3R) antagonist, that may potentially be used to treat vasomotor symptoms (VMS) in menopausal woman and in men on androgen deprivation therapy (ADT) and to suppress the production of certain hormones. Upon oral administration, this compound targets, competitively binds to and blocks the activity of NK3R in the central nervous system (CNS), thereby inhibiting NK3R-mediated signal transduction and may prevent certain menopausal symptoms such as hot flashes and VMS in men deprived of androgen. Neurokinin-mediated signaling may increase during hormone deficiency and may cause hot flashes. In addition, this compound may, by inhibiting NK3R, suppress secretion of various hormones, such as testosterone, luteinizing hormone (LH) and follicle-stimulating hormone (FSH). By suppressing testosterone production, this compound may inhibit the proliferation of hormone-sensitive prostate cancer.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

SR 142806 is the (R)-enantiomer; structure given in first source; neurokinin-3 receptor antagonist

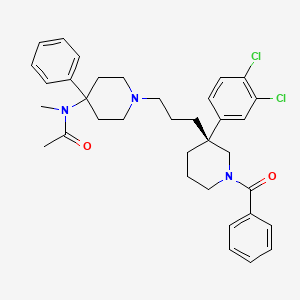

Structure

3D Structure

Properties

IUPAC Name |

N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H41Cl2N3O2/c1-27(41)38(2)35(29-13-7-4-8-14-29)19-23-39(24-20-35)21-9-17-34(30-15-16-31(36)32(37)25-30)18-10-22-40(26-34)33(42)28-11-5-3-6-12-28/h3-8,11-16,25H,9-10,17-24,26H2,1-2H3/t34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOJBGLFWINFBF-UMSFTDKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1(CCN(CC1)CCCC2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C)C1(CCN(CC1)CCC[C@@]2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H41Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027521 | |

| Record name | N-[1-[3-[(3R)-1-Benzoyl-3-(3,4-dichlorophenyl)-3-piperidinyl]propyl]-4-phenyl-4-piperidinyl]-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160492-56-8 | |

| Record name | Osanetant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160492-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osanetant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160492568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osanetant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04872 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[1-[3-[(3R)-1-Benzoyl-3-(3,4-dichlorophenyl)-3-piperidinyl]propyl]-4-phenyl-4-piperidinyl]-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 160492-56-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OSANETANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7G81N94DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Osanetant's Mechanism of Action in Fear Memory Consolidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of osanetant, a selective neurokinin-3 (NK3) receptor antagonist, in the consolidation of fear memory. The content herein is curated for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's molecular interactions and its impact on the neural circuits of fear.

Introduction: Targeting the Tac2/NkB/NK3R Pathway in Fear Memory

Fear memory consolidation, the process by which a labile, short-term fear memory is stabilized into a long-term memory, is a critical area of research for understanding and treating anxiety and trauma-related disorders such as Post-Traumatic Stress Disorder (PTSD).[1][2] A key pathway implicated in the modulation of fear memory is the tachykinin system, specifically the Tac2 gene product, neurokinin B (NkB), and its high-affinity receptor, the neurokinin-3 receptor (NK3R).[3][4] This pathway is densely expressed in brain regions crucial for emotional processing, most notably the amygdala.[3][5]

This compound (also known as SR142801) is a potent and selective non-peptide antagonist of the NK3 receptor.[6] Its ability to cross the blood-brain barrier and modulate neural circuits involved in fear processing has made it a valuable tool for dissecting the molecular underpinnings of fear memory consolidation.[3] This guide will detail the mechanism by which this compound exerts its effects, from receptor binding to downstream signaling cascades and the resulting behavioral outcomes in preclinical models of fear memory.

Quantitative Data: this compound's Pharmacological Profile

The following tables summarize the key quantitative data regarding this compound's binding affinity and inhibitory concentration at the NK3 receptor.

| Parameter | Species | Value | Notes |

| Ki | Human | 0.8 nM | Competitive antagonist |

| Kb | Human | 12 nM | Determined by Schild analysis of Ca2+ mobilization |

Table 1: this compound Binding Affinity and Functional Antagonism at the Human NK3 Receptor.

Mechanism of Action: From Receptor Blockade to Modulation of Fear Memory

This compound's primary mechanism of action is the competitive antagonism of the NK3 receptor, a G-protein coupled receptor (GPCR) that preferentially binds the neuropeptide neurokinin B (NkB).[3][5] The NK3 receptor is coupled to the Gq/11 family of G-proteins.[3]

The NK3 Receptor Signaling Cascade

Activation of the NK3 receptor by its endogenous ligand, NkB, initiates a downstream signaling cascade that plays a crucial role in neuronal excitability and synaptic plasticity, processes fundamental to memory consolidation. The canonical signaling pathway is as follows:

-

NkB Binding and Gq/11 Activation: NkB binds to the NK3 receptor, inducing a conformational change that activates the associated Gq/11 protein.[3]

-

Phospholipase Cβ (PLCβ) Activation: The activated α-subunit of Gq/11 stimulates PLCβ.[5]

-

Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization and PKC Activation: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

This signaling cascade ultimately modulates the activity of various ion channels and downstream effector proteins, influencing neuronal firing rates and gene expression necessary for long-term memory formation.

This compound's Interruption of the Signaling Cascade

By competitively binding to the NK3 receptor, this compound prevents NkB from activating the receptor, thereby inhibiting the entire downstream signaling cascade.[7] This blockade of NK3R signaling in critical brain regions like the central amygdala (CeA) has been shown to impair the consolidation of cued fear memories.[3]

Downstream Molecular Targets in Fear Memory Consolidation

The antagonism of the NK3R pathway by this compound influences several key molecular players that are critical for the synaptic plasticity underlying fear memory consolidation in the amygdala.

-

Striatal-Enriched Protein Tyrosine Phosphatase (STEP): Research suggests that the Tac2/NK3R pathway enhances fear memory by inhibiting STEP phosphatase.[7] By blocking this pathway, this compound may lead to increased STEP activity. STEP is known to dephosphorylate and inactivate key signaling molecules like extracellular signal-regulated kinase (ERK) and Fyn kinase, and promote the internalization of NMDA and AMPA receptors, all of which are crucial for synaptic strengthening and memory formation.

-

β-Catenin: β-catenin is involved in synaptic remodeling and stabilization, processes essential for long-term memory. Its levels and phosphorylation state are dynamically regulated during fear memory consolidation. The Tac2/NK3R pathway is thought to regulate synaptic plasticity through β-catenin signaling, suggesting that this compound could interfere with this process.[7]

-

Brain-Derived Neurotrophic Factor (BDNF): BDNF signaling through its receptor, TrkB, is critical for the consolidation of fear memories in the amygdala. There is evidence of crosstalk between the tachykinin and BDNF systems, and inhibition of NK3R signaling has been shown to upregulate the BDNF signaling pathway in some contexts.[8][9]

-

Glycogen Synthase Kinase 3β (GSK-3β) and Mammalian Target of Rapamycin (mTOR): Both GSK-3β and mTOR are key regulators of protein synthesis and synaptic plasticity required for memory consolidation. The Akt/GSK3/mTOR signaling pathway is engaged during memory reconsolidation.[10][11][12][13] While a direct link between this compound and this pathway in fear memory is still under investigation, the interconnectedness of these signaling networks suggests a potential for indirect modulation.

Experimental Protocols: Investigating this compound's Effect on Fear Memory

The primary preclinical model used to assess the efficacy of this compound in modulating fear memory is the cued and contextual fear conditioning paradigm in rodents, typically mice.[1][2][14][15][16]

Cued and Contextual Fear Conditioning Protocol

Objective: To assess the effect of this compound on the consolidation of an association between a neutral stimulus (context and/or cue) and an aversive stimulus (footshock).

Materials:

-

Fear conditioning apparatus (a chamber with a grid floor capable of delivering a mild electric shock, equipped with a speaker for auditory cues and a video camera for recording).

-

This compound solution (for intraperitoneal injection).

-

Vehicle solution (control).

-

Experimental animals (e.g., adult C57BL/6J mice).

Procedure:

-

Habituation (Day 1): Mice are placed in the conditioning chamber for a set period (e.g., 10-15 minutes) to acclimate to the environment. No stimuli are presented.

-

Conditioning (Day 2):

-

Mice are placed back into the conditioning chamber.

-

After a baseline period (e.g., 2-3 minutes), a neutral conditioned stimulus (CS), typically an auditory tone (e.g., 2-4 kHz, 80-90 dB), is presented for a specific duration (e.g., 20-30 seconds).

-

The termination of the CS is immediately followed by the presentation of an unconditioned stimulus (US), a mild footshock (e.g., 0.5-0.7 mA for 1-2 seconds).

-

This CS-US pairing is typically repeated 2-3 times with an inter-trial interval (e.g., 1-2 minutes).

-

Drug Administration: this compound or vehicle is administered intraperitoneally at a specific time relative to the conditioning session (e.g., 30 minutes before or immediately after).[7][17]

-

-

Contextual Fear Testing (Day 3):

-

Mice are returned to the same conditioning chamber.

-

No CS or US is presented.

-

Freezing behavior (a stereotyped fear response characterized by the complete absence of movement except for respiration) is recorded for a set duration (e.g., 5-8 minutes).[18]

-

-

Cued Fear Testing (Day 4):

-

Mice are placed in a novel context (different shape, color, odor, and floor texture) to minimize contextual fear.

-

After a baseline period, the auditory CS is presented multiple times without the US.

-

Freezing behavior is recorded during the CS presentations and the inter-trial intervals.

-

Data Analysis:

-

The primary behavioral measure is the percentage of time spent freezing.

-

Statistical analysis (e.g., t-test or ANOVA) is used to compare the freezing behavior between the this compound-treated and vehicle-treated groups.

References

- 1. news-medical.net [news-medical.net]

- 2. miragenews.com [miragenews.com]

- 3. A role for Tac2, NkB and Nk3 receptor in normal and dysregulated fear memory consolidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A role for Tac2, NkB, and Nk3 receptor in normal and dysregulated fear memory consolidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Sanofi-Synthélabo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A novel role of NK3 receptor signaling in bipolar disorder | Journal of Pharmaceutical and Biopharmaceutical Research [syncsci.com]

- 9. Neurokinin-1 (NK-1) receptor and brain-derived neurotrophic factor (BDNF) gene expression is differentially modulated in the rat spinal dorsal horn and hippocampus during inflammatory pain | springermedizin.de [springermedizin.de]

- 10. GSK3β Controls mTOR and Prosurvival Signaling in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GSK3β Controls mTOR and Prosurvival Signaling in Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reactivation of cocaine reward memory engages the Akt/GSK3/mTOR signaling pathway and can be disrupted by GSK3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reactivation of cocaine reward memory engages the Akt/GSK3/mTOR signaling pathway and can be disrupted by GSK3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Video: Trace Fear Conditioning in Mice [jove.com]

- 15. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fear Conditioning Assay in Mouse [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

- 18. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]

A Comprehensive Technical Guide to the Neurokinin-3 Receptor Binding Affinity of SR-142,801

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and pharmacological profile of SR-142,801, a potent and selective non-peptide antagonist of the neurokinin-3 (NK3) receptor. This document includes quantitative binding data, detailed experimental methodologies, and visualizations of key signaling pathways and experimental workflows.

Executive Summary

SR-142,801 is a well-characterized neurokinin-3 (NK3) receptor antagonist with high binding affinity and selectivity. It has served as a critical tool in elucidating the physiological and pathological roles of the NK3 receptor. This guide summarizes the key binding and functional parameters of SR-142,801 and provides detailed protocols for its characterization, facilitating further research and development in this area.

Quantitative Binding and Functional Data

The binding affinity and functional potency of SR-142,801 have been determined across various species and experimental systems. The following tables summarize the key quantitative data.

Table 1: SR-142,801 Binding Affinity (Ki) for the Neurokinin-3 Receptor

| Species | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Human | [125I]iodohistidyl-[MePhe7]-NKB | CHO cells expressing human NK3 receptor | 0.21 ± 0.03 | [1] |

| Guinea Pig | Not Specified | Not Specified | 0.11 | [2] |

| Rat | Not Specified | Not Specified | 15 | [2] |

Table 2: SR-142,801 Functional Antagonist Activity (IC50/Kb)

| Assay Type | Agonist | Tissue/Cell Line | Potency (nM) | Reference |

| Inositol Monophosphate Formation | [MePhe7]-NKB (10 nM) | CHO cells expressing human NK3 receptor | IC50: 14.3 ± 2.6 | [1] |

| Inositol Monophosphate Formation | Senktide (10 nM) | CHO cells expressing human NK3 receptor | IC50: 4.8 ± 1.5 | [1] |

| [3H]Arachidonic Acid Release | [MePhe7]-NKB | CHO cells expressing human NK3 receptor | IC50: 16.1 ± 0.5 | [1] |

| [3H]Arachidonic Acid Release | Senktide | CHO cells expressing human NK3 receptor | IC50: 8.0 ± 1.7 | [1] |

| Cyclic AMP Accumulation | [MePhe7]-NKB (100 nM) | CHO cells expressing human NK3 receptor | IC50: 4.0 ± 0.7 | [1] |

| Inositol Monophosphate Formation | Senktide | Guinea Pig Ileum Slices | Apparent Kb: 3.2 | [3] |

Table 3: Selectivity of SR-142,801 for Neurokinin Receptors

| Receptor Subtype | Binding/Functional Effect | Species | Potency (nM) | Finding | Reference |

| NK1 | Much lower affinity | Not Specified | Not Specified | SR-142,801 exhibited much lower affinity for NK1 binding sites. | [3] |

| NK2 | Much lower affinity | Not Specified | Not Specified | SR-142,801 exhibited much lower affinity for NK2 binding sites. | [3] |

| NK2 | Functional Antagonism | Rat Urinary Bladder | Kb: 339 | Slightly reduced the response to a tachykinin NK2 receptor agonist. | [3] |

Experimental Protocols

Radioligand Binding Assay for SR-142,801 at the NK3 Receptor

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of SR-142,801 for the human NK3 receptor.

Materials:

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor.

-

Radioligand: [125I]iodohistidyl-[MePhe7]-NKB.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled NK3 receptor agonist (e.g., 1 µM Senktide).

-

Test Compound: SR-142,801 at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membrane preparation on ice and resuspend in assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer.

-

Non-specific Binding: Non-labeled NK3 agonist.

-

Competitive Binding: Serial dilutions of SR-142,801.

-

-

Add the radioligand ([125I]iodohistidyl-[MePhe7]-NKB) to all wells at a final concentration close to its Kd.

-

Add the cell membrane preparation to all wells to initiate the binding reaction. The final assay volume is typically 250 µL.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of SR-142,801 by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Monophosphate (IP1) Functional Assay

This protocol outlines a method to measure the functional antagonist activity of SR-142,801 by quantifying its ability to inhibit agonist-induced inositol monophosphate accumulation.

Materials:

-

Cells: CHO cells stably expressing the human NK3 receptor.

-

Cell Culture Medium: Appropriate medium for CHO cells.

-

Labeling Medium: Inositol-free medium supplemented with [3H]myo-inositol.

-

Stimulation Buffer: Krebs-bicarbonate buffer or similar, containing LiCl (typically 10 mM).

-

NK3 Receptor Agonist: Senktide or [MePhe7]-NKB.

-

Test Compound: SR-142,801 at various concentrations.

-

Lysis Buffer: Typically a mild acid (e.g., perchloric acid or formic acid).

-

Ion-Exchange Chromatography Columns: To separate inositol phosphates.

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Cell Culture and Labeling: Seed the CHO-NK3 cells in multi-well plates. Once confluent, incubate the cells with labeling medium containing [3H]myo-inositol for 24-48 hours to allow for incorporation into cellular phosphoinositides.

-

Pre-incubation with Antagonist: Wash the cells and pre-incubate with stimulation buffer containing various concentrations of SR-142,801 for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add the NK3 receptor agonist (e.g., Senktide) at a concentration that elicits a submaximal response (e.g., EC80) and incubate for a specific time (e.g., 30-60 minutes) at 37°C.

-

Lysis: Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer.

-

Separation of Inositol Phosphates: Neutralize the cell lysates and apply them to anion-exchange chromatography columns. Elute the different inositol phosphates with buffers of increasing ionic strength. Collect the fraction containing inositol monophosphate (IP1).

-

Quantification: Add scintillation fluid to the collected IP1 fractions and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of [3H]IP1 accumulated against the concentration of SR-142,801. Determine the IC50 value, which represents the concentration of SR-142,801 that inhibits 50% of the agonist-induced IP1 accumulation.

Visualizations

Neurokinin-3 Receptor Signaling Pathway

The NK3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[4] Activation of the receptor by an agonist initiates a signaling cascade that leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

References

- 1. benchchem.com [benchchem.com]

- 2. Expression and coupling of neurokinin receptor subtypes to inositol phosphate and calcium signaling pathways in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional characterization of the nonpeptide neurokinin3 (NK3) receptor antagonist, SR142801 on the human NK3 receptor expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Osanetant (SR-142,801): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osanetant (SR-142,801) is a potent, selective, and stereospecific non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor. Developed by Sanofi-Synthélabo in the mid-1990s, it was the first of its class and was investigated for several central nervous system disorders, including schizophrenia and anxiety. Despite demonstrating target engagement and efficacy in preclinical models and early clinical trials, its development was discontinued, reportedly due to poor pharmacokinetic properties. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo data, and detailing the experimental protocols used in its evaluation.

Introduction

Tachykinins are a family of neuropeptides that includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). They exert their physiological effects through three distinct G-protein coupled receptors: NK1, NK2, and NK3. The NK3 receptor is preferentially activated by its endogenous ligand, NKB. The NKB/NK3 system is predominantly expressed in the central nervous system and is implicated in a variety of physiological processes, including reproductive function, and the pathophysiology of several neuropsychiatric disorders.

This compound emerged as a pioneering tool for elucidating the roles of the NK3 receptor. This document collates the publicly available preclinical data on this compound, offering a technical resource for researchers in the field.

Mechanism of Action

This compound is a selective and competitive antagonist of the tachykinin NK3 receptor.[1][2] It binds to the NK3 receptor, preventing the binding of the endogenous agonist NKB and subsequent downstream signaling. Functional studies have demonstrated that this compound competitively inhibits NKB-mediated effects, such as contractions of the guinea-pig ileum and acetylcholine release.[1][2]

dot

In Vitro Pharmacology

Binding Affinity and Selectivity

This compound exhibits high affinity for the NK3 receptor, with notable species-dependent differences. Its affinity is significantly higher for human and guinea pig NK3 receptors compared to the rat ortholog.[3] The compound demonstrates marked selectivity for the NK3 receptor over NK1 and NK2 subtypes.

| Receptor | Species | Assay Type | Parameter | Value (nM) | Reference |

| NK3 | Human | Binding | Ki | 0.21 | [4] |

| NK3 | Guinea Pig | Binding | Ki | 0.11 | [4] |

| NK3 | Rat | Binding | Ki | 15 | [4] |

| NK2 | Rabbit | Functional | pKB | ~22 (KB=7.66) | [5] |

| NK2 | Hamster | Functional | pKB | ~144 (KB=6.84) | [5] |

| NK1 | Guinea Pig | Functional | - | Inactive | [5] |

Table 1: In Vitro Binding Affinity and Selectivity of this compound

Functional Antagonism

This compound's antagonist activity has been characterized in various functional assays. It has been shown to be a potent antagonist of senktide-induced formation of [3H]inositol monophosphate in guinea-pig ileum slices.[6]

| Assay | Tissue/System | Species | Parameter | Value | Reference |

| [MePhe7]NKB-mediated Contraction | Isolated Ileum | Guinea Pig | pA2 | 9.4 | [4] |

| Senktide-induced [3H]inositol monophosphate formation | Ileum Slices | Guinea Pig | Apparent KB | 3.2 nM | [6] |

| Senktide-induced Contraction | Isolated Ileum | Guinea Pig | Apparent pKB | 9.27 | [5] |

| Senktide-induced Contraction | Portal Vein | Rat | pKB | 7.49 | [5] |

Table 2: In Vitro Functional Antagonist Activity of this compound

Stereoselectivity

This compound is the (S)-enantiomer and its pharmacological activity is highly stereospecific. The (R)-enantiomer, SR-142,806, is significantly less active, demonstrating the specific conformational requirements for binding to the NK3 receptor.[6][7]

In Vivo Pharmacology

This compound has demonstrated efficacy in several preclinical animal models, supporting its investigation for neuropsychiatric disorders.

| Animal Model | Species | Agonist | Effect of this compound | Dose Range | Reference |

| Senktide-induced Turning Behavior | Gerbil | Intrastriatal Senktide | Potent inhibition of turning behavior | Not specified | [2] |

| Senktide-induced Locomotor Activity | Gerbil | Intracerebroventricular Senktide | Blockade of hyperlocomotion | 10 and 30 mg/kg, i.p. | [8] |

| Substance P-induced Bronchial Hyperreactivity | Guinea Pig | Aerosolized Substance P | Prevention of hyperresponsiveness | 1 mg/kg, i.p. | [9] |

| Senktide-induced Cardiovascular Effects | Guinea Pig | Intravenous Senktide | Dose-dependent inhibition of pressor effect | 0.46-4.6 µmol/kg, i.v.; 4.6-46 µmol/kg, p.o. | [7] |

Table 3: In Vivo Preclinical Efficacy of this compound

Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound, such as half-life, oral bioavailability, and clearance in various species, are not extensively available in the public domain. Its development was reportedly halted due to "poor pharmacokinetic characteristics," but quantitative data to substantiate this are scarce. The available information suggests that this compound is orally active in guinea pigs, as demonstrated in cardiovascular studies.[7] However, precise oral bioavailability values have not been reported. Similarly, while its investigation for CNS disorders implies brain penetration, quantitative data such as brain-to-plasma ratios are not publicly available.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of this compound for the NK3 receptor.

dot

-

Membrane Preparation:

-

Tissues (e.g., guinea pig cerebral cortex) or cells expressing the NK3 receptor (e.g., CHO cells) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The resulting supernatant is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in fresh buffer.

-

Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Reaction:

-

In a multi-well plate, incubate a fixed amount of membrane protein with a constant concentration of a suitable radioligand (e.g., [125I]-[MePhe7]NKB or [3H]-SR-142,801) and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled NK3 agonist (e.g., senktide).

-

Incubate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

The binding reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Filters are washed with ice-cold buffer to reduce non-specific binding.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Guinea Pig Isolated Ileum Contraction Assay

This ex vivo functional assay assesses the antagonist effect of this compound on NK3 receptor-mediated smooth muscle contraction.

dot

-

Tissue Preparation:

-

A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in a physiological salt solution (e.g., Krebs-Henseleit solution).

-

The longitudinal muscle-myenteric plexus preparation is carefully dissected.

-

The tissue is mounted in an organ bath containing the physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

The preparation is allowed to equilibrate under a resting tension (e.g., 1 g).

-

-

Experimental Procedure:

-

A cumulative concentration-response curve to an NK3 receptor agonist (e.g., [MePhe7]NKB or senktide) is generated to establish a baseline response.

-

The tissue is washed and then incubated with a known concentration of this compound for a predetermined time.

-

A second concentration-response curve to the agonist is generated in the presence of this compound.

-

This procedure is repeated with different concentrations of this compound.

-

-

Data Analysis:

-

The rightward shift in the agonist concentration-response curve caused by this compound is quantified.

-

A Schild plot is constructed by plotting the log (concentration ratio - 1) against the negative log of the molar concentration of this compound.

-

The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50, is determined from the x-intercept of the Schild plot.

-

Senktide-Induced Turning Behavior in Gerbils

This in vivo model is used to assess the central activity of NK3 receptor antagonists.

-

Animal Preparation:

-

Male Mongolian gerbils are anesthetized and placed in a stereotaxic frame.

-

A guide cannula is implanted into the striatum for intrastriatal injections.

-

Animals are allowed to recover from surgery for a specified period.

-

-

Experimental Procedure:

-

Animals are pre-treated with either vehicle or this compound at various doses (typically administered intraperitoneally or orally).

-

After a defined pre-treatment time, the selective NK3 receptor agonist, senktide, is injected directly into the striatum via the implanted cannula.

-

The animals are placed in an observation arena, and their turning behavior (contralateral rotations) is recorded for a specific duration.

-

-

Data Analysis:

-

The total number of contralateral turns is quantified for each animal.

-

The percentage inhibition of turning behavior by this compound compared to the vehicle-treated group is calculated.

-

Dose-response curves can be generated to determine the potency of this compound in this model.

-

Conclusion

This compound (SR-142,801) was a landmark molecule in the study of tachykinin NK3 receptor pharmacology. The preclinical data clearly establish it as a potent, selective, and stereospecific NK3 receptor antagonist with demonstrable in vivo activity in models relevant to CNS disorders. While its clinical development was halted, the wealth of preclinical information generated with this compound has been instrumental in validating the NK3 receptor as a therapeutic target and has paved the way for the development of next-generation NK3 receptor antagonists. The information and protocols detailed in this guide serve as a valuable resource for researchers continuing to explore the therapeutic potential of modulating the NKB/NK3 signaling pathway.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]

- 3. This compound Sanofi-Synthélabo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. Behavioral and pharmacological validation of the gerbil forced-swim test: effects of neurokinin-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Study of SR 142801, a new potent non-peptide NK3 receptor antagonist on cardiovascular responses in conscious guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The tachykinin NK3 receptor agonist senktide induces locomotor activity in male Mongolian gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A tachykinin NK3 receptor antagonist, SR 142801 (this compound), prevents substance P-induced bronchial hyperreactivity in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

Osanetant's Modulation of Dopaminergic and Serotonergic Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the preclinical data concerning the effects of osanetant (SR-142801), a selective non-peptide neurokinin-3 (NK3) receptor antagonist, on dopamine and serotonin release. This compound was initially developed for the treatment of schizophrenia and other central nervous system disorders.[1] While its development for these indications has been discontinued, the compound remains a valuable tool for investigating the role of the NK3 receptor in modulating monoaminergic systems.[2] This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction: The Neurokinin-3 Receptor and its Role in Neurotransmission

The neurokinin-3 (NK3) receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Its endogenous ligand is neurokinin B (NKB), a member of the tachykinin family of neuropeptides. The activation of NK3 receptors has been shown to modulate the release of several key neurotransmitters, including dopamine and serotonin. Preclinical evidence suggests that activation of NK3 receptors enhances the release of these biogenic amines.[3] Consequently, NK3 receptor antagonists like this compound are hypothesized to block these effects, a mechanism that was explored for its potential therapeutic benefits in disorders with dysregulated dopaminergic and serotonergic neurotransmission, such as schizophrenia.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on this compound's binding affinity and its functional impact on dopamine release.

Table 1: this compound Receptor Binding Affinity

| Species/Tissue | Radioligand | Ki (nM) | Reference |

| Human NK3 Receptor | [125I]-[MePhe7]NKB | 0.8 | [4] |

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher affinity.

Table 2: Effect of this compound on Agonist-Induced Dopamine Release (In Vivo Microdialysis)

| Brain Region | Agonist | This compound (SR-142801) Dose (mg/kg, i.p.) | % Inhibition of Agonist-Induced Dopamine Release | Reference |

| Striatum, Nucleus Accumbens, Prefrontal Cortex | Senktide (NK3 agonist) | 0.1 - 1 | Dose-dependent blockade | [3] |

Note: Specific percentage inhibition values at each dose were not detailed in the abstract, but a clear dose-dependent antagonistic effect was reported.

Serotonin Release Data

Signaling Pathways and Experimental Workflows

Neurokinin-3 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the NK3 receptor upon activation by its endogenous ligand, neurokinin B (NKB). This compound acts as a competitive antagonist at this receptor.

References

- 1. This compound Sanofi-Synthélabo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Novel Investigational Agent for Treatment of Schizophrenia - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. Activation of dopaminergic and cholinergic neurotransmission by tachykinin NK3 receptor stimulation: an in vivo microdialysis approach in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impact of substance P receptor antagonism on the serotonin and norepinephrine systems: relevance to the antidepressant/anxiolytic response - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Osanetant's NK3 Receptor Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osanetant (SR142801) is a potent and selective non-peptide antagonist of the neurokinin-3 receptor (NK3R).[1] The NK3R, a G-protein coupled receptor (GPCR), is preferentially activated by its endogenous ligand, Neurokinin B (NKB).[2][3] The NKB/NK3R signaling pathway is implicated in a variety of physiological processes, and dysregulation of this pathway has been associated with several central nervous system disorders.[4] This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the antagonistic properties of this compound at the NK3R. The document details experimental protocols for key assays, presents quantitative data in a clear and comparative format, and illustrates the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for this compound in relation to the NK3 receptor.

Table 1: Radioligand Binding Affinity of this compound for NK3 Receptor

| Parameter | Value | Cell Line | Radioligand | Reference |

| Kᵢ | 0.8 nM | CHO | ¹²⁵I-[MePhe⁷]NKB | [5] |

| IC₅₀ | 0.21 nM | CHO | Not Specified |

Table 2: Functional Antagonism of this compound at the NK3 Receptor

| Assay Type | Parameter | Value | Agonist | Cell Line | Reference |

| Calcium Mobilization | Kₑ | 12 nM | [MePhe⁷]NKB | CHO | [5] |

| Functional Antagonism | IC₅₀ | 16.1 ± 0.5 nM | [MePhe⁷]NKB | CHO (hNK3R) | [1] |

| Functional Antagonism | IC₅₀ | 8.0 ± 1.7 nM | [MePhe⁷]NKB | CHO (hNK3R) | [1] |

| cAMP Accumulation | IC₅₀ | 4.0 ± 0.7 nM | [MePhe⁷]NKB | CHO (hNK3R) | [1] |

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound's NK3R antagonism are provided below.

Radioligand Binding Assay

This assay quantifies the affinity of this compound for the NK3 receptor by measuring its ability to compete with a radiolabeled ligand.

a. Membrane Preparation:

-

Utilize Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor.

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Pellet the membrane fraction by high-speed centrifugation.

-

Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

b. Competitive Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-[MePhe⁷]NKB), and varying concentrations of this compound.

-

For total binding, omit this compound.

-

For non-specific binding, include a high concentration of a non-labeled NK3R agonist (e.g., NKB).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, trapping the membranes with bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

c. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by an NK3R agonist.

a. Cell Preparation:

-

Seed CHO cells stably expressing the human NK3R into black-walled, clear-bottom 96-well plates and culture overnight.

-

On the day of the assay, remove the culture medium.

b. Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Incubate the plate at 37°C for approximately one hour to allow for dye uptake and de-esterification.

c. FLIPR Assay:

-

Use a Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument to measure changes in fluorescence intensity.

-

Establish a baseline fluorescence reading for each well.

-

Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Add a fixed concentration of an NK3R agonist (e.g., [MePhe⁷]NKB) to all wells to stimulate the receptor.

-

Record the fluorescence intensity over time to measure the calcium response.

d. Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of the agonist alone.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value for the inhibition of the agonist-induced calcium response.

-

The equilibrium dissociation constant for the antagonist (Kₑ) can be determined from Schild analysis if the antagonism is competitive.

CRE-Luciferase Reporter Gene Assay

This assay assesses the functional antagonism of this compound by measuring its effect on downstream gene transcription mediated by the NK3R. While NK3R primarily signals through Gq, some GPCRs can also influence cAMP levels, which can be measured using a CRE-luciferase reporter.

a. Cell Transfection and Plating:

-

Co-transfect HEK293 cells with an expression vector for the human NK3 receptor and a reporter plasmid containing the firefly luciferase gene under the control of a cAMP response element (CRE).

-

Plate the transfected cells in 96-well plates and allow them to recover.

b. Assay Procedure:

-

Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Stimulate the cells with an NK3R agonist (e.g., [MePhe⁷]NKB).

-

Incubate for a sufficient time to allow for gene transcription and luciferase expression (e.g., 4-6 hours).

-

Lyse the cells and add a luciferase substrate.

-

Measure the luminescence using a luminometer.

c. Data Analysis:

-

Normalize the luciferase activity to a control (e.g., cells treated with agonist alone).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value for the inhibition of agonist-induced luciferase expression.

Visualizations

Signaling Pathway and Experimental Workflows

References

- 1. Functional characterization of the nonpeptide neurokinin3 (NK3) receptor antagonist, SR142801 on the human NK3 receptor expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural insights into neurokinin 3 receptor activation by endogenous and analogue peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TACR3 mutations disrupt NK3R function through distinct mechanisms in GnRH-deficient patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurokinin B and the Hypothalamic Regulation of Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurokinin-3 receptor-specific antagonists talnetant and this compound show distinct mode of action in cellular Ca2+ mobilization but display similar binding kinetics and identical mechanism of binding in ligand cross-competition - PubMed [pubmed.ncbi.nlm.nih.gov]

Osanetant: A Technical Guide to its Discovery and Early Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osanetant (SR-142801) holds a significant place in medicinal chemistry as the first potent and selective non-peptide antagonist of the neurokinin 3 (NK3) receptor. Developed by Sanofi-Synthélabo in the mid-1990s, its discovery marked a pivotal step in understanding the physiological roles of the NK3 receptor and exploring its potential as a therapeutic target. Initially investigated for central nervous system (CNS) disorders such as schizophrenia and anxiety, the development for these indications was later discontinued. However, this compound has seen renewed interest in recent years for other potential applications, including the treatment of vasomotor symptoms associated with menopause and certain types of cancer. This technical guide provides an in-depth overview of the discovery and early development history of this compound, its mechanism of action, and the key experimental methodologies used in its characterization.

Introduction: The Dawn of Non-Peptide NK3 Receptor Antagonism

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), and their respective receptors (NK1, NK2, and NK3) have long been implicated in a variety of physiological and pathophysiological processes. The NK3 receptor, preferentially activated by its endogenous ligand NKB, is predominantly expressed in the central nervous system, where it modulates the release of several key neurotransmitters.

The development of peptide-based antagonists for the NK3 receptor was hampered by their poor oral bioavailability and rapid degradation. The advent of this compound as a potent and selective, orally bioavailable, non-peptide antagonist was a breakthrough, providing a powerful pharmacological tool to probe the functions of the NK3 receptor and paving the way for the development of other compounds in this class[1].

Mechanism of Action: Competitive Antagonism of the NK3 Receptor

This compound exerts its pharmacological effects by acting as a competitive antagonist at the NK3 receptor. It binds to the receptor with high affinity, thereby preventing the binding of the endogenous agonist, Neurokinin B (NKB). This blockade inhibits the downstream signaling cascade typically initiated by NK3 receptor activation.

Neurokinin 3 Receptor Signaling Pathway

The NK3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of downstream cellular responses.

Caption: NK3 Receptor Signaling Pathway and the inhibitory action of this compound.

In Vitro Pharmacology: Quantifying the Potency and Selectivity

The early development of this compound involved extensive in vitro characterization to determine its binding affinity, functional potency, and selectivity for the NK3 receptor over other tachykinin receptors (NK1 and NK2).

Radioligand Binding Assays

Radioligand binding assays were crucial in quantifying the affinity of this compound for the NK3 receptor. These experiments typically involve incubating cell membranes expressing the receptor with a radiolabeled ligand and varying concentrations of the unlabeled competitor drug (this compound).

Table 1: this compound Binding Affinity (Ki) at the NK3 Receptor

| Species/Cell Line | Radioligand | Ki (nM) | Reference |

| Human (CHO cells) | [¹²⁵I]His-[MePhe⁷]NKB | 0.21 | [2] |

| Guinea Pig (ileum) | [¹²⁵I]His-[MePhe⁷]NKB | 0.11 | [3] |

| Rat (cortex) | [¹²⁵I]His-[MePhe⁷]NKB | 15.0 | [3] |

Note: Lower Ki values indicate higher binding affinity.

Functional Assays

Functional assays were employed to assess the ability of this compound to antagonize the cellular response to NK3 receptor activation. A common method is the inositol phosphate (IP) accumulation assay, which measures the production of a downstream second messenger.

Table 2: this compound Functional Potency at the NK3 Receptor

| Assay Type | Species/Cell Line | Agonist | Potency Metric (nM) | Reference |

| Inositol Phosphate Accumulation | Human (CHO cells) | [MePhe⁷]NKB | IC₅₀ = 14.3 | [2] |

| Inositol Phosphate Accumulation | Human (CHO cells) | Senktide | IC₅₀ = 4.8 | [2] |

| Guinea Pig Ileum Contraction | Guinea Pig | [MePhe⁷]NKB | pA₂ = 9.4 | [3] |

| Calcium Mobilization | Human (CHO cells) | [MePhe⁷]NKB | Kₑ = 12 | [4] |

Note: IC₅₀ is the concentration of an antagonist that inhibits 50% of the agonist response. pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. Kₑ is the equilibrium dissociation constant of the antagonist.

Preclinical Development

The preclinical development of this compound involved in vivo studies in various animal models to assess its pharmacological effects and pharmacokinetic profile.

In Vivo Efficacy

In preclinical studies, this compound demonstrated anxiolytic- and antidepressant-like effects in gerbils[1]. It was also shown to inhibit the turning behavior induced by the NK3 receptor agonist senktide in gerbils, a model used to assess central NK3 receptor blockade. Furthermore, studies in guinea pigs demonstrated its ability to prevent substance P-induced bronchial hyperreactivity[2].

Pharmacokinetics

Detailed pharmacokinetic data from early preclinical studies in rats and guinea pigs are not extensively available in the public literature. This information is often proprietary to the developing pharmaceutical company. However, it is known that this compound is orally bioavailable and brain-penetrant, which were key features for its initial development for CNS disorders[5][6].

Early Clinical Development

This compound progressed to Phase II clinical trials for the treatment of schizophrenia and panic disorder.

-

Schizophrenia: In a "Metatrial" study design, this compound showed activity against the core symptoms of schizophrenia, with an efficacy and tolerability profile similar to the typical antipsychotic haloperidol[7][8].

-

Panic Disorder: A study in patients with panic disorder found that this compound was not significantly different from placebo in improving overall panic symptomatology[9].

Ultimately, Sanofi-Aventis (formerly Sanofi-Synthélabo) discontinued the development of this compound for these CNS indications in 2005[5][7].

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize this compound.

Radioligand Binding Assay Protocol (Competitive Inhibition)

This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound like this compound for the NK3 receptor.

Caption: General workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes from a cell line stably expressing the human NK3 receptor (e.g., CHO cells) are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, bovine serum albumin, and protease inhibitors) is prepared.

-

Incubation: In a 96-well plate, the following are added in order:

-

Assay buffer

-

A fixed concentration of the radioligand (e.g., [¹²⁵I]His-[MePhe⁷]NKB)

-

Varying concentrations of this compound or vehicle (for total binding)

-

A high concentration of a non-radiolabeled NK3 agonist (e.g., NKB) to determine non-specific binding.

-

The cell membrane preparation.

-

-

The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a gamma counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the IC₅₀ value of this compound. The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay Protocol

This protocol describes a general method for assessing the functional antagonist activity of this compound by measuring the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3.

Caption: General workflow for an inositol phosphate accumulation assay.

Methodology:

-

Cell Culture: Cells expressing the NK3 receptor are seeded in 96-well plates and grown to confluence.

-

Labeling (optional, for radiometric assays): Cells are labeled overnight with [³H]-myo-inositol.

-

Assay Buffer: A stimulation buffer containing a salt solution and lithium chloride (LiCl) is prepared. LiCl is included to inhibit the degradation of inositol phosphates, allowing them to accumulate.

-

Antagonist Pre-incubation: The culture medium is replaced with the stimulation buffer containing various concentrations of this compound. The cells are pre-incubated for a short period (e.g., 15-30 minutes).

-

Agonist Stimulation: An NK3 receptor agonist (e.g., NKB or senktide) is added to the wells to stimulate the receptor. The cells are incubated for a further period (e.g., 30-60 minutes).

-

Lysis and IP Extraction: The reaction is stopped, and the cells are lysed. The inositol phosphates are extracted.

-

Quantification: The amount of accumulated inositol phosphates is quantified. For radiometric assays, this is done by scintillation counting after separation of the different inositol phosphates by ion-exchange chromatography. For non-radiometric assays, such as HTRF (Homogeneous Time-Resolved Fluorescence), specific detection reagents are added, and the fluorescence signal is measured.

-

Data Analysis: The data are normalized to the response of the agonist alone, and the IC₅₀ value for this compound is determined by non-linear regression.

Conclusion

This compound was a pioneering molecule in the field of tachykinin receptor research. Its discovery as the first potent, selective, and orally bioavailable non-peptide NK3 receptor antagonist provided an invaluable tool for elucidating the physiological and pathological roles of this receptor. Although its initial development for CNS disorders was not successful, the foundation of knowledge built around this compound has paved the way for the exploration of NK3 receptor antagonism in other therapeutic areas. This technical guide has summarized the key aspects of its discovery and early development, providing a valuable resource for researchers in the field of drug discovery and development.

References

- 1. SR 142801, the first potent non-peptide antagonist of the tachykinin NK3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. SR 142801, the first potent non-peptide antagonist of the tachykinin NK3 receptor. | Semantic Scholar [semanticscholar.org]

- 5. Study of SR 142801, a new potent non-peptide NK3 receptor antagonist on cardiovascular responses in conscious guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and Adverse Effects of 3 Sustained-release Buprenorphine Dosages in Healthy Guinea Pigs (Cavia porcellus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A tachykinin NK3 receptor antagonist, SR 142801 (this compound), prevents substance P-induced bronchial hyperreactivity in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Novel Investigational Agent for Treatment of Schizophrenia - Clinical Trials Arena [clinicaltrialsarena.com]

- 9. Study of SR 142801, a new potent non-peptide NK3 receptor antagonist on cardiovascular responses in conscious guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]

Osanetant's Influence on Biogenic Amine Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osanetant (SR-142801), a selective non-peptide antagonist of the neurokinin-3 (NK3) receptor, has been investigated for various central nervous system disorders. While its primary mechanism of action is the blockade of NK3 receptors, preclinical evidence suggests an indirect modulation of biogenic amine systems, including dopamine and serotonin. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Due to a lack of direct binding and uptake inhibition data for this compound in publicly accessible literature, this guide also details robust experimental protocols for researchers to investigate these potential interactions.

Introduction

Biogenic amines, such as serotonin, norepinephrine, and dopamine, are critical neurotransmitters involved in the regulation of mood, cognition, and various physiological processes. Their synaptic concentrations are tightly controlled by specific reuptake transporters: SERT, NET, and DAT, respectively. These transporters are well-established targets for a wide range of psychopharmacological agents. This compound's primary pharmacology is centered on the NK3 receptor, which is involved in the modulation of neurotransmitter release. Preclinical data indicate that activation of NK3 receptors can enhance the release of dopamine and serotonin[1]. As an antagonist, this compound would be expected to counteract this effect. However, the direct interaction of this compound with biogenic amine transporters has not been thoroughly characterized in peer-reviewed literature. A notable, though unverified, claim from a tertiary source suggests that a precursor to this compound exhibits potent binding to NET and DAT. This guide aims to summarize the available information and provide the necessary methodological framework for further investigation.

Quantitative Data on this compound and Biogenic Amine Transporters

A comprehensive review of scientific literature and patent databases did not yield verifiable quantitative data for the direct binding affinity or uptake inhibition of this compound at the serotonin (SERT), norepinephrine (NET), or dopamine (DAT) transporters. The following tables summarize the current status of available data.

Table 1: this compound Binding Affinity for Biogenic Amine Transporters

| Compound | Transporter | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| This compound | SERT | Not Reported | Not Reported | Data Not Available | Data Not Available | N/A |

| This compound | NET | Not Reported | Not Reported | Data Not Available | Data Not Available | N/A |

| This compound | DAT | Not Reported | Not Reported | Data Not Available | Data Not Available | N/A |

Table 2: this compound Uptake Inhibition of Biogenic Amines

| Compound | Transporter | Species | Assay Type | IC50 (nM) | Reference |

| This compound | SERT | Not Reported | Not Reported | Data Not Available | N/A |

| This compound | NET | Not Reported | Not Reported | Data Not Available | N/A |

| This compound | DAT | Not Reported | Not Reported | Data Not Available | N/A |

Unverified Data on an this compound Precursor:

An unverified claim suggests that a precursor of this compound is a potent biogenic amine transporter substrate. The reported Ki values are:

-

NET: 2.4 nM

-

DAT: 13.8 nM

It is critical to note that the primary source for this information could not be located, and therefore these values should be treated with caution until independently verified.

Putative Signaling Pathway

The current understanding of this compound's effect on biogenic amines is primarily through its antagonism of the NK3 receptor, which is known to modulate the release of these neurotransmitters. The following diagram illustrates this proposed indirect mechanism.

References

Methodological & Application

Osanetant Administration Protocol for Rodent Fear Conditioning: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osanetant (also known as SR142801) is a potent and selective non-peptide antagonist of the neurokinin 3 receptor (NK3R). The NK3R, along with its endogenous ligand neurokinin B (NkB), is a key component of the tachykinin 2 (Tac2) signaling pathway.[1][2] This pathway is highly expressed in the central amygdala, a critical brain region for the consolidation of fear memories.[2] Preclinical research has demonstrated that blockade of the Tac2/NkB/NK3R pathway with this compound can modulate fear memory consolidation, suggesting its potential as a therapeutic agent for fear-related disorders such as post-traumatic stress disorder (PTSD).[1][2]

These application notes provide detailed protocols for the administration of this compound in rodent models of cued and contextual fear conditioning, a summary of its effects on fear memory, and an overview of the underlying signaling pathways.

Mechanism of Action

This compound competitively binds to and blocks the activity of the NK3R in the central nervous system.[3] The activation of the Tac2 pathway, through the binding of NkB to NK3R, is a necessary and sufficient step for the modulation of fear memories.[4][5] By antagonizing the NK3R, this compound disrupts this signaling cascade, thereby impairing the consolidation of fear memories.[2] Interestingly, the effects of this compound on fear memory have been shown to be sex-dependent, impairing fear memory in males while enhancing it in females in the proestrus phase.[6] Downstream of the NK3R, the Akt/GSK3β/β-catenin signaling pathway has been implicated in mediating the effects of the Tac2 pathway on fear memory consolidation.[7]

Data Presentation

The following tables summarize the quantitative data from key studies investigating the effects of this compound on fear conditioning in rodents.

| Study Focus | Animal Model | This compound Dose & Route | Administration Timing | Key Findings | Reference |

| Fear expression after trauma | Female mice | Not specified | 30 minutes after immobilization stress | Significantly lower freezing behavior compared to controls (p = 0.038), indicating impaired consolidation of fear memory. | [1] |

| Cued-fear memory consolidation | Male mice | 5 mg/kg, i.p. | 30 minutes after fear acquisition | Impaired fear memory consolidation. | [6] |

| Cued-fear memory consolidation | Female mice (proestrus) | 5 mg/kg, i.p. | 30 minutes after fear acquisition | Enhanced fear memory consolidation. | [6] |

| Cued-fear memory consolidation | Prepubertal male and female mice | Not specified | 30 minutes after fear acquisition | Ineffective in modulating fear memory consolidation. | [6] |

Experimental Protocols

This compound Solution Preparation

For intraperitoneal (i.p.) injection, this compound can be prepared in a vehicle solution with the following composition:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

Preparation Steps:

-

Dissolve the required amount of this compound in DMSO to create a stock solution.

-

Add PEG300 to the DMSO/Osanetant solution and mix thoroughly.

-

Add Tween-80 and mix until the solution is homogenous.

-

Finally, add saline to reach the final desired volume and concentration.[8]

Cued Fear Conditioning Protocol with this compound Administration

This protocol is designed to assess the effect of this compound on the consolidation of fear memory associated with an auditory cue.

Day 1: Habituation and Fear Conditioning

-

Habituation: Place the mouse in the conditioning chamber (Context A) and allow for a 120-second habituation period.[9]

-

Drug Administration: Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle at the desired time point relative to fear conditioning (e.g., 30 minutes post-conditioning).

-

Conditioning: Present an auditory cue (e.g., 80 dB tone at 10 kHz for 20-30 seconds).[10][11] During the final 1-2 seconds of the tone, deliver a mild footshock (e.g., 0.4-0.6 mA for 1-2 seconds).[10][11]

-

Inter-Trial Interval: Allow for a 90-second interval.[9]

-

Repeat: Repeat the tone-shock pairing for a total of 4 trials.[9]

-

Post-Conditioning Period: Leave the mouse in the chamber for an additional 60 seconds before returning it to its home cage.

Day 2: Contextual Fear Testing

-

Place the mouse back into the conditioning chamber (Context A) for 6 minutes without presenting the auditory cue or footshock.[9]

-

Record the percentage of time the mouse spends freezing.

Day 3: Cued Fear Testing

-

Place the mouse in a novel chamber (Context B) with different visual, tactile, and olfactory cues.

-

Allow for a 120-second baseline period.[9]

-

Present the auditory cue for a sustained period (e.g., 3-6 minutes).

-

Record the percentage of time the mouse spends freezing during the baseline and cue presentation periods.

Contextual Fear Conditioning Protocol with this compound Administration

This protocol assesses the effect of this compound on the consolidation of fear memory associated with the conditioning environment.

Day 1: Habituation and Fear Conditioning

-

Habituation: Place the mouse in the conditioning chamber (Context A) and allow for a 120-second habituation period.[9]

-

Drug Administration: Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle at the desired time point relative to fear conditioning (e.g., 30 minutes post-conditioning).

-

Conditioning: Deliver a series of footshocks (e.g., 3 shocks of 0.5 mA for 2 seconds each, with a 60-second inter-shock interval).

-

Post-Conditioning Period: Leave the mouse in the chamber for an additional 60 seconds before returning it to its home cage.

Day 2: Contextual Fear Testing

-

Place the mouse back into the conditioning chamber (Context A) for a 5-minute test session.

-

Record the percentage of time the mouse spends freezing.

Mandatory Visualizations

Signaling Pathway of Tac2 in Fear Memory Consolidation

Caption: Tac2 signaling pathway in fear memory consolidation.

Experimental Workflow for Cued Fear Conditioning with this compound

Caption: Cued fear conditioning experimental workflow.

Experimental Workflow for Contextual Fear Conditioning with this compound

Caption: Contextual fear conditioning workflow.

References

- 1. news-medical.net [news-medical.net]

- 2. A role for Tac2, NkB, and Nk3 receptor in normal and dysregulated fear memory consolidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C35H41Cl2N3O2 | CID 219077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Amygdala-Dependent Molecular Mechanisms of the Tac2 Pathway in Fear Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amygdala-Dependent Molecular Mechanisms of the Tac2 Pathway in Fear Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. SOP of fear conditioning test [ja.brc.riken.jp]

- 10. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]

- 11. Cued and Contextual Fear Conditioning for Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Osanetant in a Mouse Model of PTSD

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-traumatic stress disorder (PTSD) is a debilitating psychiatric condition that can develop after exposure to a traumatic event.[1][2][3] Preclinical research using animal models is crucial for understanding the neurobiology of PTSD and for the development of novel therapeutic interventions.[1][2][3] Osanetant, a selective antagonist of the Neurokinin-3 receptor (Nk3R), has emerged as a promising pharmacological agent for mitigating the overconsolidation of traumatic memories, a key feature of PTSD.[1][2] These application notes provide detailed protocols for utilizing this compound in a validated mouse model of PTSD, focusing on its effects on fear memory consolidation.

This compound targets the Tachykinin 2 (Tac2) pathway, which is involved in emotional regulation.[1] Specifically, it blocks the action of Neurokinin B (NKB) at the Nk3R.[1][4] This receptor is a Gq/11-protein coupled receptor that, upon activation, initiates a signaling cascade through Phospholipase Cβ (PLCβ).[4] Downstream of this, this compound's effects in the context of fear memory are thought to involve the modulation of the Akt/GSK3β/β-catenin signaling pathway within key brain regions like the amygdala.